Rhamnazin 3-isorhamninoside
Description
Structure
2D Structure
Properties
CAS No. |
52801-23-7 |
|---|---|
Molecular Formula |
C35H44O20 |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C35H44O20/c1-11-21(38)24(41)27(44)34(50-11)54-30-12(2)51-33(29(46)26(30)43)49-10-19-22(39)25(42)28(45)35(53-19)55-32-23(40)20-16(37)8-14(47-3)9-18(20)52-31(32)13-5-6-15(36)17(7-13)48-4/h5-9,11-12,19,21-22,24-30,33-39,41-46H,10H2,1-4H3/t11-,12-,19+,21-,22-,24+,25-,26-,27+,28+,29+,30-,33+,34-,35-/m0/s1 |
InChI Key |
RKDYSYBFDLUFOO-HRMKRWLSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O |
Other CAS No. |
52801-23-7 |
Synonyms |
hamnazin 3-isorhamninoside rhamnazin 3-O-(alpha-L-rhamnopyranosyl(1-4)-alpha-L-rhamnopyranosyl(1-6))-beta-D-galactopyranoside |
Origin of Product |
United States |
Phytochemistry and Distribution of Rhamnazin 3 Isorhamninoside
Botanical Sources and Geographical Distribution
Occurrence in Rhamnus Species
Rhamnazin (B190346) 3-isorhamninoside has been identified in several species of the genus Rhamnus, commonly known as buckthorns. Notably, it has been isolated from the roots of Rhamnus formosana, a plant native to Taiwan. dergipark.org.trnih.govnih.gov This compound is one of several flavonoids, including rhamnocitrin (B192594) 3-O-isorhamninoside, that have been characterized from this species. nih.gov
The genus Rhamnus is widely distributed across temperate and subtropical regions of the world, including East Asia, North and South America, and parts of Africa. dergipark.org.trresearchgate.net Another prominent species, Rhamnus alaternus, which is widespread in the Mediterranean basin, also contains a variety of flavonoids. nih.govencyclopedia.pub While rhamnazin itself has been identified in the bark of R. alaternus, the specific glycoside, rhamnazin 3-isorhamninoside, is more definitively reported in R. formosana. dergipark.org.trnih.govnih.govencyclopedia.pub The presence of related flavonoid glycosides, such as kaempferol (B1673270) 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside, has been confirmed in the leaves of R. alaternus. nih.govmdpi.comresearchgate.net
Rhamnus species are known for their rich phytochemical profile, which includes not only flavonoids but also anthraquinones, naphthalenes, and other phenolic compounds. researchgate.netmdpi.comids.ac.uk The specific composition of these compounds can vary between species and even between different populations of the same species, influenced by geographical and environmental factors. nih.goviucngisd.org
Distribution Across Plant Organs
The accumulation of this compound and related flavonoids is not uniform throughout the plant. Research has shown that these compounds are often concentrated in specific organs.
Roots: The roots of Rhamnus formosana are a primary source from which this compound has been isolated. dergipark.org.trnih.gov The roots of other Rhamnus species, such as Rhamnus disperma, have also been found to contain various flavonoids. mdpi.com
Bark: The bark of Rhamnus species is another significant reservoir of flavonoids. For instance, rhamnazin has been extracted from the bark of Rhamnus alaternus. nih.govencyclopedia.pub The bark of Rhamnus davurica is also known to be a rich source of flavonoids. mdpi.comnih.gov
Leaves: Leaves of Rhamnus species are also known to contain a diverse array of flavonoids. nih.govencyclopedia.pub For example, the leaves of R. alaternus have been shown to contain kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside. nih.govmdpi.comresearchgate.net
Fruits: Flavonoids have also been identified in the fruits of various Rhamnus species. nih.govencyclopedia.pub Green fruits of Rhamnus species have been analyzed and shown to contain a variety of flavonol compounds. researchgate.net
The following table summarizes the distribution of Rhamnazin and related compounds in different organs of Rhamnus species.
| Plant Species | Compound | Plant Organ |
| Rhamnus formosana | This compound | Roots |
| Rhamnus alaternus | Rhamnazin | Bark |
| Rhamnus alaternus | Kaempferol 3-O-β-isorhamninoside | Leaves |
| Rhamnus alaternus | Rhamnocitrin 3-O-β-isorhamninoside | Leaves |
| Rhamnus species | Flavonol compounds | Green Fruits |
Phylogenetic Context of this compound Production
The production of flavonoids like this compound is a characteristic feature of the family Rhamnaceae. ids.ac.uk The basic flavonoid skeleton is synthesized through the phenylpropanoid pathway, a highly conserved metabolic route in plants. The structural diversity of flavonoids, including variations in glycosylation and methylation patterns, arises from the actions of specific enzymes. mdpi.com
The genus Rhamnus is known for producing a wide array of flavonoids, often with methylation at the 7-hydroxyl group, as seen in rhamnazin (quercetin 3,7-dimethyl ether). mdpi.com The glycosylation pattern, such as the attachment of an isorhamninoside moiety, further diversifies the flavonoid profile within the genus. The presence of specific flavonoid glycosides can be used as a chemotaxonomic marker to differentiate between Rhamnus species. researchgate.net For example, the presence of 4'-O-rhamninoside derivatives is characteristic of R. alaternus and R. catharticus, while O-acetyl-rhamninoside derivatives are more typical of R. saxatilis. researchgate.net
Advanced Isolation and Purification Methodologies
The extraction and purification of this compound from plant material involve a series of sophisticated techniques designed to isolate the compound in a pure form for structural elucidation and further research.
Optimization of Extraction Techniques for this compound
The initial step in isolating this compound is the extraction from the plant matrix. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.
Commonly, a multi-step solvent extraction process is employed. For instance, the air-dried and powdered plant material, such as the roots of R. formosana, is exhaustively extracted with a polar solvent like ethanol (B145695). mdpi.com The resulting crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility. mdpi.com Flavonoid glycosides like this compound are often enriched in the more polar fractions, such as the n-butanol fraction.
Other extraction techniques that have been applied to Rhamnus species for the isolation of flavonoids include:
Maceration: Soaking the plant material in a solvent at room temperature. nih.govencyclopedia.pubmdpi.com
Decoction: Boiling the plant material in water. nih.govencyclopedia.pub
Soxhlet Extraction: Continuous extraction with a hot solvent. nih.govencyclopedia.pubmdpi.com
Ultrasonic-Assisted Extraction: Using ultrasonic waves to enhance solvent penetration and mass transfer. encyclopedia.pubmdpi.com
Recent advancements have focused on optimizing these methods to improve efficiency. For example, studies have shown that instant controlled pressure drop (DIC) treatment of buckthorn leaves prior to solvent extraction can significantly increase the yield of flavonol aglycones and reduce extraction time. tandfonline.comresearchgate.net
Chromatographic and Spectroscopic Purification Strategies
Following the initial extraction and partitioning, a combination of chromatographic techniques is used to purify this compound from the enriched fraction.
Column Chromatography: The extract is often first subjected to column chromatography over stationary phases like polyamide or silica (B1680970) gel. mdpi.com This allows for a preliminary separation of the complex mixture into simpler fractions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and analysis of flavonoids. mdpi.comnih.gov Reversed-phase HPLC, using a C18 column with a gradient elution system (e.g., acetonitrile (B52724) and water with a modifier like formic acid), is commonly employed to achieve high-resolution separation of individual flavonoid glycosides. mdpi.commdpi.comnih.gov The detection is typically carried out using a UV-Vis or photodiode array (PDA) detector, with flavonoids showing characteristic absorbance maxima. nih.govresearchgate.net
Once the compound is isolated in a pure form, its structure is elucidated using a variety of spectroscopic methods:
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provide information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar moieties. mdpi.comnih.govscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for determining the precise structure of the compound, including the stereochemistry and the linkage positions of the sugar units to the flavonoid aglycone. nih.govtandfonline.com
The combination of these advanced chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of complex natural products like this compound.
Yield Optimization and Scaling for Research Purposes
The extraction of this compound for research purposes necessitates methods that are both efficient and scalable. Traditional extraction techniques such as maceration and Soxhlet extraction have been employed for isolating flavonoids from Rhamnus species. nih.gov However, to enhance the yield and purity of the target compound, more advanced and optimized strategies are being explored.
One promising approach for yield optimization is the use of modern extraction technologies like instant controlled pressure drop (DIC). tandfonline.comtandfonline.com This technique has been shown to significantly improve the extraction yield of flavonol aglycones from Rhamnus alaternus leaves, achieving in minutes what would take hours with conventional methods. tandfonline.comtandfonline.com By optimizing parameters such as steam pressure, treatment time, and the number of cycles, the extraction efficiency can be maximized. tandfonline.com For instance, one study reported a 52.94% increase in the yield of total flavonol aglycones from DIC-treated buckthorn leaves compared to untreated material. tandfonline.com
Response Surface Methodology (RSM) is another powerful tool for optimizing extraction conditions. e-nps.or.kr By systematically varying factors like solvent composition, temperature, and extraction time, RSM can identify the optimal conditions for maximizing the yield of specific flavonoids. nih.govresearchgate.netmdpi.com For example, a study on the extraction of isorhamnetin-3-O-rutinoside from Calendula officinalis demonstrated a 60% increase in sensitivity by using a full cubic model in the experimental design. nih.gov These principles can be directly applied to the extraction of this compound.
For scaling up the production of this compound for more extensive research, a multi-step process is typically required. This involves the initial crude extraction from the plant material, followed by fractionation using solvents of varying polarity to enrich the flavonoid fraction. nih.govimrpress.com Further purification can be achieved through column chromatography, often using polyamide resin, which has proven effective for the enrichment of polyphenols. mdpi.com High-throughput extraction methods, capable of processing numerous samples simultaneously, have also been developed and can be adapted for scaling purposes. frontiersin.org
Structural Elucidation and Advanced Characterization
The definitive identification and detailed structural analysis of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. rsc.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. mdpi.com
Two-dimensional (2D) NMR techniques are crucial for assembling the complete structure. tandfonline.comtandfonline.comthieme-connect.com Correlation spectroscopy (COSY) helps in identifying proton-proton coupling networks within the individual sugar units and the flavonoid backbone. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, both within and between the flavonoid and sugar moieties. This allows for the precise determination of the glycosylation sites and the linkages between the sugar units. mdpi.com For instance, HMBC is instrumental in confirming the attachment of the trisaccharide chain to the 3-hydroxyl group of the rhamnazin aglycone.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis (e.g., UHPLC-ESI-QTOF-MS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the identification and structural characterization of flavonoid glycosides. researchgate.net High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. rsc.org
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) is an invaluable technique for the analysis of complex mixtures and the detailed structural characterization of individual components. nih.govnih.govresearchgate.net In the case of this compound, MS/MS analysis involves the fragmentation of the parent ion and the analysis of the resulting product ions.
The fragmentation pattern provides crucial information about the structure. researchgate.netmdpi.com The sequential loss of the sugar units is a characteristic feature. For instance, the fragmentation of a rhamnose-containing glycoside often yields a characteristic oxonium ion at m/z 129 (C₆H₉O₃⁺), while a galactose-containing glycoside can produce a fragment ion at m/z 163 (C₆H₁₁O₅⁺). nih.govresearchgate.net The analysis of these fragmentation pathways allows for the confirmation of the sugar sequence and the nature of the aglycone. researchgate.netmdpi.com Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, can further aid in the dereplication and identification of related compounds in a complex extract. nih.govresearchgate.net
Below is a table summarizing the predicted mass spectrometry data for this compound.
| Property | Value |
| Molecular Formula | C₃₅H₄₄O₂₀ |
| Molecular Weight | 784.7 g/mol |
| Monoisotopic Mass | 784.2426 Da |
| Predicted [M+H]⁺ | 785.24988 m/z |
| Predicted [M+Na]⁺ | 807.23182 m/z |
| Predicted [M-H]⁻ | 783.23532 m/z |
High-Performance Liquid Chromatography (HPLC) Profiling and Fingerprinting
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and quality control of this compound and other flavonoids in plant extracts. tandfonline.comtandfonline.commdpi.comthieme-connect.comresearchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for the separation of these compounds. mdpi.complos.org
HPLC fingerprinting is a powerful method for the comprehensive quality assessment of herbal medicines. plos.org By generating a characteristic chromatographic profile, it is possible to identify and quantify the major chemical constituents, including this compound, in an extract. This is crucial for ensuring the consistency and authenticity of the plant material. researchgate.net The development of a standardized HPLC fingerprint involves the optimization of chromatographic conditions, such as the mobile phase composition, gradient elution program, and detection wavelength. mdpi.complos.org DAD (Diode Array Detector) is often used to obtain UV spectra of the separated peaks, which aids in their identification. tandfonline.comtandfonline.comthieme-connect.com
The retention time of this compound in a specific HPLC system, along with its UV spectrum, serves as a key identifier in the chromatographic fingerprint.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are a group of analytical techniques that are sensitive to the three-dimensional structure of chiral molecules, making them indispensable for determining the absolute configuration of natural products like this compound. numberanalytics.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. numberanalytics.com
Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used for the stereochemical analysis of flavonoids and their glycosides. mdpi.comresearchgate.netacs.orgrsc.org The CD spectrum of a chiral molecule provides information about its absolute configuration. For flavonoids, the stereochemistry at the C-2 and C-3 positions of the flavanone (B1672756) ring, and the configuration of the sugar moieties, can be investigated using CD. thieme-connect.comfrontiersin.org The experimental CD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), to make an unambiguous assignment of the absolute configuration. rsc.orgrsc.orgresearchgate.net
For this compound, which contains multiple chiral centers within its three sugar units, CD spectroscopy can be used to confirm the D/L configuration of each monosaccharide and the anomeric configuration (α or β) of the glycosidic linkages. This detailed stereochemical information is crucial for a complete and accurate structural description of the molecule.
Biosynthesis and Metabolic Pathways of Rhamnazin 3 Isorhamninoside
Precursor Pathways and Enzymatic Conversion
The formation of the rhamnazin (B190346) aglycone is rooted in the phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. The basic C6-C3-C6 skeleton of flavonoids is synthesized through the condensation of molecules derived from the shikimate and acetate-malonate pathways. mdpi.com
The process begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions. In the first committed step of flavonoid biosynthesis, the enzyme Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
From naringenin chalcone, a cascade of enzymatic modifications leads to the rhamnazin aglycone:
Isomerization: Chalcone Isomerase (CHI) converts naringenin chalcone into the flavanone (B1672756) naringenin.
Hydroxylation (C-3): Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin, producing dihydrokaempferol (B1209521).
Desaturation: Flavonol Synthase (FLS) creates a double bond in the C-ring of dihydrokaempferol to form the flavonol kaempferol (B1673270). nih.gov
Hydroxylation (B-ring): To form the precursor for rhamnazin's specific methylation pattern, kaempferol is hydroxylated at the 3' position on the B-ring by Flavonoid 3'-Hydroxylase (F3'H), yielding quercetin (B1663063).
Methylation: Rhamnazin is a di-methylated derivative of quercetin. Its formation requires two specific O-methylation steps catalyzed by O-methyltransferases (OMTs). First, a 3'-O-methyltransferase acts on quercetin to produce isorhamnetin (B1672294). Subsequently, a 7-O-methyltransferase adds a methyl group to the 7-hydroxyl position to form the final rhamnazin aglycone. researchgate.net
The table below outlines the key enzymatic steps in the formation of the rhamnazin aglycone from the central flavonoid precursor, naringenin.
| Substrate | Enzyme | Product | Enzyme Class |
|---|---|---|---|
| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin | Isomerase |
| Naringenin | Flavanone 3-Hydroxylase (F3H) | Dihydrokaempferol | Oxidoreductase |
| Dihydrokaempferol | Flavonol Synthase (FLS) | Kaempferol | Oxidoreductase |
| Kaempferol | Flavonoid 3'-Hydroxylase (F3'H) | Quercetin | Oxidoreductase |
| Quercetin | 3'-O-Methyltransferase (3'-OMT) | Isorhamnetin | Transferase |
| Isorhamnetin | 7-O-Methyltransferase (7-OMT) | Rhamnazin | Transferase |
Glycosylation Mechanisms and Glycosyltransferases
Glycosylation is a critical final step in the biosynthesis of many plant secondary metabolites, including flavonoids. This process involves the attachment of sugar moieties to the aglycone backbone, which generally increases the compound's solubility, stability, and bioavailability. nih.gov In biology, this is an enzyme-catalyzed reaction. wikipedia.org Flavonoid glycosylation is a form of O-glycosylation, where a sugar is attached to a hydroxyl group. wikipedia.org
The biosynthesis of rhamnazin 3-isorhamninoside is completed when an isorhamninoside disaccharide is attached to the hydroxyl group at the C-3 position of the rhamnazin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, most commonly a UDP-sugar, to the acceptor molecule (the aglycone). nih.gov
The formation of the 3-O-isorhamninoside structure likely occurs in a sequential manner:
A specific rhamnosyltransferase attaches the first L-rhamnose molecule to the 3-OH group of rhamnazin, using UDP-L-rhamnose as the sugar donor.
A second, distinct rhamnosyltransferase then attaches another L-rhamnose molecule to the first sugar, forming the final dirhamnoside chain.
Research on the related compound isorhamnetin-3-O-rhamnoside has demonstrated that rhamnosyltransferases from plants like Arabidopsis thaliana can efficiently catalyze the transfer of rhamnose to the 3-position of the isorhamnetin aglycone. nih.govmdpi.com This provides a direct enzymatic model for the initial glycosylation step in the biosynthesis of this compound.
The key components of the glycosylation reaction are summarized in the table below.
| Component | Role | Specific Molecule/Enzyme |
|---|---|---|
| Aglycone Acceptor | Backbone for glycosylation | Rhamnazin |
| Sugar Donor | Provides the rhamnose units | UDP-L-rhamnose |
| Enzyme | Catalyzes the glycosidic bond formation | Glycosyltransferase (specifically, Rhamnosyltransferases) |
| Product | Final glycosylated flavonoid | This compound |
Regulation of this compound Biosynthesis in Plants
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, FLS, OMTs, and UGTs) is controlled by a combination of transcription factors. nih.govmdpi.com
In many plants, the primary regulatory mechanism is the MBW complex, which consists of three types of proteins:
R2R3-MYB transcription factors
basic Helix-Loop-Helix (bHLH) transcription factors
WD40 repeat proteins
This complex binds to the promoter regions of the flavonoid structural genes, activating their transcription and thus initiating the production of the corresponding enzymes. nih.gov Specific R2R3-MYB proteins have been identified as key activators of the flavonol-specific branch of the pathway, directly upregulating genes like FLS. nih.gov
The activity of the MBW complex and other regulatory proteins is influenced by both developmental cues (e.g., flower and fruit maturation) and environmental signals. mdpi.com Factors such as UV-B radiation, low temperature, and nutrient availability can induce the expression of these transcription factors, leading to an increased accumulation of flavonols as a protective response. nih.gov While the specific transcription factors that regulate this compound production have not been definitively identified, it is presumed that they are homologs of the well-characterized regulators of flavonol biosynthesis found in model species like Arabidopsis.
Comparative Biosynthetic Routes with Related Flavonoids
The biosynthetic pathway of this compound is an extension of the pathways for more common flavonols like kaempferol and quercetin. The structural diversity arises from the differential action of tailoring enzymes that perform hydroxylation, methylation, and glycosylation. mdpi.com
Kaempferol: This is one of the simplest flavonols. Its biosynthesis proceeds through to the FLS-catalyzed step but does not undergo the B-ring hydroxylation or the methylation reactions required for rhamnazin.
Quercetin: The synthesis of quercetin diverges from kaempferol with the action of F3'H, which adds a hydroxyl group at the 3' position of the B-ring. This step is essential, as quercetin is the direct precursor for the methylation reactions leading to rhamnazin.
Isorhamnetin: This flavonol is an intermediate in rhamnazin biosynthesis. It is formed when a methyltransferase adds a methyl group to the 3'-hydroxyl of quercetin. The pathway to isorhamnetin is identical to that of rhamnazin, except for the final methylation at the 7-position. semanticscholar.org
Glycoside Variants: While this compound features a dirhamnoside moiety, these related aglycones can be glycosylated with various other sugars, such as glucose, galactose, or single rhamnose units, creating a wide array of different flavonoid glycosides. For instance, kaempferol and rhamnocitrin (B192594) are known to exist as 3-O-β-isorhamninoside variants in Rhamnus species. nih.govresearchgate.net
The following table compares the key enzymatic modifications required for the biosynthesis of rhamnazin and related flavonols, starting from the common precursor kaempferol.
| Flavonoid | F3'H Action (B-ring Hydroxylation) | 3'-OMT Action (B-ring Methylation) | 7-OMT Action (A-ring Methylation) | Key Glycosylation |
|---|---|---|---|---|
| Kaempferol | No | No | No | Various (e.g., glucose, rhamnose) |
| Quercetin | Yes | No | No | Various (e.g., glucose, rutinose) |
| Isorhamnetin | Yes | Yes | No | Various (e.g., rhamnose) |
| Rhamnazin | Yes | Yes | Yes | Isorhamninoside (at C-3) |
Biological Activities and Mechanistic Studies of Rhamnazin 3 Isorhamninoside in Non Human Models
Antioxidant Mechanisms of Action
The antioxidant properties of Rhamnazin (B190346) 3-isorhamninoside are attributed to its ability to neutralize free radicals and modulate cellular oxidative stress pathways.
Radical Scavenging Activity (e.g., DPPH, ABTS, NBT photoreduction)
Rhamnazin 3-isorhamninoside has demonstrated notable radical scavenging capabilities in various in vitro assays. These assays are fundamental in determining the direct antioxidant potential of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenyl-picrylhydrazine is monitored spectrophotometrically. nih.govmdpi.com Studies have shown that flavonoids, the class of compounds to which this compound belongs, are effective scavengers of the DPPH radical. researchgate.netnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. mdpi.com It involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. mdpi.commdpi.com The decolorization of the solution indicates the scavenging capacity of the tested compound. Flavonoids have been reported to effectively scavenge the ABTS radical. nih.govmdpi.com
NBT (Nitroblue Tetrazolium) Photoreduction: This method assesses the scavenging of superoxide (B77818) radicals (O2•−). nih.gov In this system, superoxide radicals generated photochemically reduce NBT to a blue formazan (B1609692) product. Antioxidants that can scavenge superoxide radicals will inhibit this reduction, leading to a decrease in absorbance. nih.gov
The radical scavenging activity of flavonoids like this compound is a key aspect of their antioxidant properties. researchgate.netekb.eg
Modulation of Oxidative Stress Pathways in Cellular Models
Beyond direct radical scavenging, this compound can influence cellular signaling pathways involved in the response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. creative-proteomics.com
In cellular models, flavonoids have been shown to mitigate oxidative stress by modulating pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comsemanticscholar.org Activation of the Nrf2 pathway can enhance the cell's endogenous antioxidant defenses. Studies on related flavonoids have demonstrated their ability to decrease intracellular ROS levels in porcine intestinal enterocytes after an inflammatory challenge. mdpi.com
Enzymatic Antioxidant System Interactions
The body possesses a sophisticated enzymatic antioxidant defense system to neutralize ROS. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Flavonoids have been observed to interact with and modulate the activity of these enzymes.
For instance, in studies involving other flavonoids, administration has been shown to restore the activities of antioxidant enzymes that were depleted due to induced oxidative stress. researchgate.net By bolstering the enzymatic antioxidant system, these compounds help to maintain cellular redox homeostasis and protect against oxidative damage.
Anti-inflammatory Effects and Molecular Targets
This compound and related flavonoids have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate key inflammatory mediators and signaling pathways.
Modulation of Inflammatory Mediators (e.g., NO, COX-2) in Cell-Based Assays
Chronic inflammation is a contributing factor to various diseases and is characterized by the overproduction of inflammatory mediators. frontiersin.org
Nitric Oxide (NO): While NO is an important signaling molecule, its excessive production by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. nih.gov Studies on a closely related compound, α-rhamnrtin-3-α-rhamnoside, demonstrated a significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Natural compounds, including various flavonoids, are being explored as potential COX-2 inhibitors. nih.gov Research has shown that related flavonoids can reduce the expression of COX-2 in cell-based assays. nih.gov
The table below summarizes the inhibitory effects of a related rhamnoside on inflammatory mediators in LPS-stimulated RAW264.7 cells.
| Inflammatory Mediator | Effect of α-rhamnrtin-3-α-rhamnoside | Cell Line |
| Nitric Oxide (NO) | Inhibited production | RAW264.7 |
| Prostaglandin E2 (PGE2) | Reduced production | RAW264.7 |
| Interleukin-1β (IL-1β) | Reduced production | RAW264.7 |
| Interleukin-6 (IL-6) | Reduced production | RAW264.7 |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced mRNA expression | RAW264.7 |
| Cyclooxygenase-2 (COX-2) | Reduced mRNA expression | RAW264.7 |
Data from a study on α-rhamnrtin-3-α-rhamnoside, a closely related compound. nih.gov
Signaling Pathway Interventions (e.g., NF-κB) in Pre-clinical Models
The anti-inflammatory effects of flavonoids are often mediated through their interaction with key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a primary regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. nih.govnih.gov In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. nih.gov Upon stimulation by inflammatory signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov
Studies on related flavonoids have shown that they can inhibit the activation of the NF-κB pathway. nih.gov For instance, α-rhamnrtin-3-α-rhamnoside was found to block the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW264.7 cells. nih.gov This inhibition of NF-κB activation is a crucial mechanism underlying the anti-inflammatory effects of these compounds.
Antigenotoxic and Antimutagenic Properties
This compound, a flavonoid glycoside, has demonstrated significant potential in protecting genetic material from damage induced by various chemical agents. These protective effects have been primarily observed in bacterial and in vitro cellular systems.
DNA Damage Protection in Bacterial Assays (e.g., SOS Chromotest)
The SOS Chromotest is a widely used bacterial assay to evaluate the genotoxic potential of chemical compounds by measuring the induction of the SOS response in Escherichia coli, a system activated in response to DNA damage. wikipedia.orgnih.gov Studies utilizing this assay have shown that flavonoids isolated from Rhamnus alaternus, including compounds structurally related to this compound, possess antigenotoxic properties. mdpi.com These compounds have been shown to inhibit the DNA damage caused by known mutagens. mdpi.com The assay works by detecting the expression of a reporter gene, typically β-galactosidase, which is fused to a gene induced during the SOS response. cigb.edu.cu An increase in the colorimetric signal indicates a genotoxic effect, while a reduction in the signal in the presence of a known mutagen suggests antigenotoxic activity. cigb.edu.cu
The antigenotoxic activity of flavonoids from Rhamnus alaternus was evaluated against the mutagens nifuroxazide (B1678864) and aflatoxin B1 in the SOS chromotest. mdpi.com The results indicated that these compounds could significantly reduce the genotoxicity induced by these agents. mdpi.com This protective effect is crucial as DNA damage is a primary step in the initiation of mutagenesis and carcinogenesis. nih.govfrontiersin.org
Interaction with Genotoxic Agents in in vitro Systems
In addition to bacterial assays, the protective effects of rhamnazin and its related compounds have been investigated in in vitro cellular systems. Genotoxic agents can cause various forms of DNA damage, including strand breaks and the formation of adducts. europa.eu Assays that measure these effects are essential for determining the protective potential of a compound. frontiersin.orgnih.gov
Flavonoids closely related to this compound have been shown to decrease the amount of DNA damage induced by hydrogen peroxide (H₂O₂) in human lymphoblastoid TK6 cells. researchgate.netresearchgate.net This protective effect is attributed, in part, to the antioxidant properties of these flavonoids, which can chelate metal ions like iron and copper that are involved in the generation of reactive oxygen species. researchgate.net Furthermore, these compounds have been observed to directly scavenge reactive oxygen species, thereby preventing them from damaging cellular DNA. researchgate.net
The comet assay, a sensitive method for detecting DNA strand breaks in individual cells, has been used to evaluate the antigenotoxic effects of these flavonoids. researchgate.net Treatment of cells with these compounds prior to exposure to a genotoxic agent resulted in a significant reduction in DNA damage, as evidenced by smaller and less intense comet tails compared to cells treated with the genotoxic agent alone. researchgate.net This demonstrates a direct protective interaction with the mechanisms of DNA damage.
Antiproliferative Activities in Cancer Cell Lines (excluding human trials)
The ability to inhibit the growth of cancer cells is a key area of investigation for many natural compounds. This compound and related flavonoids have shown promising antiproliferative activities in various preclinical cancer models.
Inhibition of Cell Growth and Viability in Pre-clinical Cancer Models
Studies on various cancer cell lines have demonstrated the antiproliferative effects of flavonoids. nih.govnih.gov For instance, isorhamnetin-3-O-rhamnoside, a structurally similar compound, exhibited strong inhibitory effects on the proliferation of the human breast adenocarcinoma cell line MCF-7. mdpi.com At a concentration of 160 μM, it achieved a 51% inhibition rate. mdpi.com However, its inhibitory effects on human hepatoma (HepG2) and human lung cancer (A549) cell lines were less pronounced. mdpi.com
The antiproliferative activity of flavonoids is often evaluated using the MTT assay, which measures the metabolic activity of viable cells. mdpi.com A decrease in the signal from this assay indicates a reduction in cell viability and proliferation. The antiproliferative properties of these compounds suggest their potential as leads for the development of new anticancer agents. nih.govencyclopedia.pubthescipub.comnih.gov
Mechanisms of Action in Cellular Proliferation Control (e.g., apoptosis induction)
The inhibition of cancer cell growth by flavonoids like this compound is often mediated through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial process for removing damaged or unwanted cells and its dysregulation is a hallmark of cancer. doi.org
Studies have shown that flavonoids can induce apoptosis in human lymphoblastoid cells. nih.gov This process is characterized by key events such as DNA fragmentation and the activation of caspases, which are proteases that execute the apoptotic program. nih.govdoi.org Specifically, the activation of caspase-3 and caspase-8 has been observed in cells treated with these flavonoids, indicating the involvement of the extrinsic pathway of apoptosis. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3, further confirms the induction of apoptosis. nih.govdoi.org
The control of cell proliferation is a complex process involving various signaling pathways and regulatory proteins. nih.gov The ability of these flavonoids to interfere with these pathways, for example by down-regulating anti-apoptotic proteins like Bcl-2 and survivin, and up-regulating pro-apoptotic proteins like Bax, highlights their potential as anticancer agents. nih.gov The mechanical environment of tumors can also influence cell proliferation and the efficacy of chemotherapeutic agents. aps.org
Enzyme Inhibition Studies
Enzyme inhibition is another important mechanism through which flavonoids can exert their biological effects. The ability to inhibit specific enzymes involved in disease processes is a key strategy in drug discovery.
Research has shown that flavonoids, including those structurally related to this compound, can inhibit various enzymes. For example, some flavonoids have been shown to have anti-tyrosinase activity. dergipark.org.tr Rhamnetin (B192265), a related compound, is known to possess antibacterial, anti-inflammatory, and antioxidant properties, which may be partly due to its enzyme inhibitory activities. researchgate.net
The antioxidant activity of these compounds is also linked to their ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, a mechanism that can be quantified in a reducing power assay. researchgate.net This ability to donate electrons is a key feature of their antioxidant and radical-scavenging properties. ekb.eg
Inhibition of Cholinesterase Enzymes
Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine (B1216132), a neurotransmitter essential for cognitive function. mdpi.comnih.gov By inhibiting the enzymes that hydrolyze acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these inhibitors increase the levels of acetylcholine in the brain. This mechanism is a key therapeutic strategy for managing conditions associated with acetylcholine deficiency. mdpi.com Research has shown that extracts from plants of the Rhamnus genus, which contains this compound, exhibit inhibitory effects on acetylcholinesterase. For instance, essential oils from Croton zehntneri and their major components have demonstrated an inhibitory effect on acetylcholinesterase. scielo.org.mx
Modulation of Other Metabolic Enzymes (e.g., tyrosinase, α-amylase, α-glucosidase)
This compound and related flavonoids have been investigated for their ability to modulate various metabolic enzymes, which play crucial roles in different physiological and pathological processes.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. mdpi.commdpi.com Studies on compounds structurally similar to rhamnazin have shown significant tyrosinase inhibitory activity. For example, certain flavonoids have been identified as competitive inhibitors of mushroom tyrosinase. academicjournals.org The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov
α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes by controlling post-meal blood sugar levels. plos.orgphypha.ir Flavonoids, including those structurally related to this compound, have demonstrated inhibitory effects on these enzymes. mdpi.comresearchgate.net For instance, certain plant extracts have shown dose-dependent inhibition of α-amylase. phypha.irscispace.com The inhibitory action can be influenced by the structure of the flavonoid, with specific hydroxylation patterns on the A and B rings playing a crucial role. mdpi.com Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition, depending on the specific flavonoid and the enzyme source. academicjournals.orgresearchgate.net
| Enzyme | Reported Inhibitory Activity of Related Flavonoids | Mode of Inhibition | Reference |
|---|---|---|---|
| Tyrosinase | Inhibitory activity demonstrated by structurally similar flavonoids. | Competitive | academicjournals.org |
| α-Amylase | Inhibitory effects observed in various plant extracts containing related flavonoids. | Varies (Competitive, Mixed) | phypha.irresearchgate.net |
| α-Glucosidase | Structurally related flavonols showed potent inhibition. | Competitive | plos.orgmdpi.com |
Molecular Interactions and Receptor Binding
Molecular Docking Simulations with Biological Receptors (e.g., PPAR-γ, GLUT-4)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein receptor. mdpi.com This method is instrumental in understanding the potential mechanisms of action for bioactive compounds.
PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. pharmrep.org It is a key target for anti-diabetic drugs. pharmrep.org Molecular docking studies have been performed on flavonoids to evaluate their binding affinity to PPAR-γ. For example, isosteviol, a stevia-derived compound, showed a strong binding affinity to PPAR-γ. pharmrep.org These simulations help in identifying key amino acid residues involved in the interaction. pharmrep.org
GLUT-4: Glucose transporter type 4 (GLUT-4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. nih.gov It is crucial for glucose homeostasis. phytopharmajournal.com Molecular docking studies have explored the interaction of various phytochemicals with GLUT-4. For instance, the compound juziphine has been shown through docking studies to interact with key residues of the GLUT-4 protein. researchgate.net Such studies suggest that certain compounds can modulate glucose uptake by interacting with this transporter. nih.govmdpi.com
Computational Studies on Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org These simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. frontiersin.orgrsc.org MD simulations have been used to investigate the stability of various ligands within the binding pockets of their target proteins, complementing the static view provided by molecular docking. biorxiv.org These studies can help to refine the understanding of the binding modes and interaction energies between a compound and its biological target. frontiersin.org
Other Documented Biological Activities in Non-Human Systems (e.g., antibacterial, antimalarial, hepatoprotective)
Extracts from plants of the Rhamnus genus, which are known to contain this compound, have been reported to possess a range of other biological activities in non-human models.
Antibacterial Activity: Various studies have demonstrated the antibacterial properties of extracts from Rhamnus species against a spectrum of bacteria. nih.govmdpi.com For instance, essential oils from certain plants have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. jmb.or.kr
Antimalarial Activity: Some compounds isolated from Rhamnus species have exhibited in vitro antimalarial activity. researchgate.net
Hepatoprotective Activity: There is evidence for the hepatoprotective effects of extracts from Rhamnus species. dergipark.org.tr For example, an ethanol (B145695) extract from Rhamnus ussuriensis fruit demonstrated significant hepatoprotective effects against D-galactosamine-induced liver damage in rats. researchgate.net
Structure Activity Relationship Sar Studies of Rhamnazin 3 Isorhamninoside and Its Analogues
Influence of Glycosylation Pattern on Biological Activity
Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical determinant of a compound's bioavailability, solubility, and biological function. nih.govsci-hub.se The type, number, and position of these sugar groups can dramatically influence the pharmacological profile of the resulting glycoside. nih.gov
Generally, glycosylation enhances the water solubility and stability of flavonoids. nih.govsci-hub.se However, its effect on bioactivity is complex and context-dependent. For many activities, such as antioxidant and anti-inflammatory effects, O-glycosylation tends to reduce the potency compared to the free aglycone. tandfonline.com Conversely, for other properties like anti-HIV or antiallergic activities, the presence of a sugar moiety can be beneficial. tandfonline.com
The nature of the sugar itself is also crucial. For instance, in silico studies on HIV-1 reverse transcriptase inhibitors showed that flavonoid glycosides with rhamnose as the sugar component, such as kaempferol-3-O-rhamnoside and quercetin-3-O-rhamnoside, exhibited the lowest binding energy, suggesting potent activity. This highlights the specific role that different sugar units, like the isorhamninoside group in Rhamnazin (B190346) 3-isorhamninoside, play in molecular interactions.
Furthermore, the complexity of the sugar chain affects activity. A study on flavonol glycosides from Sarcocornia fruticosa found that a rhamnazin triglycoside (Rhamnazin 3-O-2(G)-rhamnorutinoside) was a potent inhibitor of the Hepatitis C virus (HCV) protease, while other di- and triglycosides of the related flavonoid isorhamnetin (B1672294) were more effective as DPPH radical scavengers. This demonstrates that different glycosylation patterns on a similar aglycone core can direct the molecule towards distinct biological targets.
Impact of A-Ring and B-Ring Substitutions on Pharmacological Effects
The pharmacological effects of flavonoids are profoundly influenced by the substitution patterns on their A and B rings. medcraveonline.com Rhamnazin itself is a derivative of the common flavonol quercetin (B1663063), specifically 3',7-dimethylquercetin. jmb.or.kr The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups are key determinants of activity.
The antioxidant capacity of flavonoids is strongly linked to the configuration of hydroxyl groups on the B-ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov The catechol (3',4'-dihydroxy) structure on the B-ring is a particularly important feature for high antioxidant activity. nih.gov Methylation of these hydroxyl groups, as seen in rhamnazin, generally modifies these properties. nih.govukrbiochemjournal.org For example, studies comparing quercetin with its methylated derivatives like rhamnazin have shown that methylation can alter antioxidant and anti-inflammatory potential. nih.gov While the number of free hydroxyl groups is often correlated with radical scavenging capacity, methylated derivatives can still exhibit potent activity by modulating key cellular enzymes. nih.gov
Structure-activity relationship analyses have established general rules for anti-inflammatory effects. For instance, hydroxyl groups at C5 and C7 on the A-ring are often considered important. semanticscholar.org Methylation at the A-ring can positively influence anti-inflammatory effects, whereas substituting methoxy (B1213986) groups in the B-ring may reduce this activity. semanticscholar.org The specific substitutions on rhamnazin (methoxy groups at C3' and C7) differentiate its activity profile from parent compounds like quercetin and related flavonoids like kaempferol (B1673270) and isorhamnetin. jmb.or.kr
Comparative Analysis with Rhamnazin Aglycone and Related Flavonoids
Direct comparisons between a flavonoid glycoside, its aglycone, and related structures are essential for understanding its specific therapeutic potential. Generally, the aglycone (the flavonoid without the sugar) is considered the biologically active form, as glycosides often require hydrolysis in the body to become active. mdpi.com
Studies comparing kaempferol and its glycosides found that the aglycone exhibited superior antitumor, antioxidant, and anti-inflammatory activities. plos.org Similarly, the cytotoxic and apoptogenic activity of the aglycone rhamnazin was found to be inferior to that of quercetin in Jurkat leukemia cells, indicating that the methylation of quercetin to form rhamnazin considerably modifies its biological effects. ukrbiochemjournal.org Rhamnazin and the related flavonoid rhamnocitrin (B192594), however, were found to have strong antioxidant activity. auckland.ac.nz
The presence of the isorhamninoside moiety in Rhamnazin 3-isorhamninoside adds another layer of complexity. While the rhamnazin aglycone has been noted for its antibacterial and anti-inflammatory properties auckland.ac.nz, the glycoside form may have altered absorption and bioavailability, potentially leading to different in vivo outcomes. For example, while O-glycosylation often reduces bioactivity in vitro, flavonoid glycosides can show similar or even higher activity in vivo due to improved pharmacokinetics. tandfonline.com
Analogues such as kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside, which share a similar triglycoside structure, have been noted for their antioxidant and antigenotoxic activities. mdpi.com This suggests that the isorhamninoside group contributes to these specific protective effects.
Synthetic and Semi Synthetic Derivatization of Rhamnazin 3 Isorhamninoside
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysts with the versatility of chemical reactions, offering an efficient route to complex molecules like flavonoid glycosides. While direct chemoenzymatic synthesis of Rhamnazin (B190346) 3-isorhamninoside is not extensively documented in publicly available research, the synthesis of structurally similar compounds, such as Isorhamnetin-3-O-rhamnoside, provides a well-established blueprint for how such a synthesis could be achieved. nih.gov
A plausible chemoenzymatic strategy for Rhamnazin 3-isorhamninoside would involve a multi-enzyme cascade. This approach is favored for its high selectivity and milder reaction conditions compared to purely chemical methods. A potential cascade could utilize a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase to construct the glycosidic linkages. nih.gov
Another chemoenzymatic approach could involve the use of a recombinant α-L-rhamnosidase. These enzymes can catalyze the reverse rhamnosylation of various acceptor molecules. nih.gov By carefully optimizing reaction parameters such as temperature, substrate concentrations, solvent system, and pH, it is possible to synthesize a range of α-L-rhamnosides. nih.gov This method has been successfully applied to the rhamnosylation of phenolic hydroxyl groups, which is a key feature in the structure of flavonoids like rhamnazin. nih.gov
Table 1: Potential Enzymes for Chemoenzymatic Synthesis of this compound Analogs
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |
| Rhamnosyltransferase | 78D1 from Arabidopsis thaliana | Transfers rhamnose to the aglycone | nih.gov |
| Sucrose Synthase | Glycine max Sucrose Synthase | Involved in sugar nucleotide generation | nih.gov |
| UDP-Rhamnose Synthase | VvRHM-NRS | Catalyzes the formation of UDP-rhamnose | nih.gov |
| α-L-Rhamnosidase | Recombinant from Aspergillus terreus | Catalyzes reverse rhamnosylation | nih.gov |
Chemical Modification Strategies for Activity Enhancement
Chemical modification of the this compound scaffold is a key strategy to enhance its biological activities. The diverse biological functions of flavonoids are largely attributed to their structural diversity and various chemical modifications, such as methylation, hydroxylation, acylation, and glycosylation. mdpi.com These modifications can influence the molecule's interaction with biological targets and improve its pharmacological profile.
One common strategy is the modification of the hydroxyl groups on the flavonoid backbone. These groups are crucial for the antioxidant activity of flavonoids, as they can donate a hydrogen atom to scavenge free radicals. nih.gov By strategically adding or modifying these groups, the antioxidant potential can be fine-tuned. For example, the introduction of additional hydroxyl groups could potentially increase the radical scavenging capacity of the molecule.
Another avenue for modification is the alteration of the glycosidic part of the molecule. The nature and position of the sugar moieties can significantly impact the solubility, stability, and bioavailability of the flavonoid. The synthesis of novel glycoside derivatives with different sugar units or linkage patterns could lead to compounds with improved pharmacokinetic properties.
Furthermore, the synthesis of derivatives with modified aglycones is another promising approach. The aglycones of flavonoids found in the Rhamnus genus, such as quercetin (B1663063), kaempferol (B1673270), and isorhamnetin (B1672294), are known to possess a range of biological activities. mdpi.comresearchgate.net By creating hybrid molecules that combine features of rhamnazin with other bioactive aglycones, it may be possible to develop compounds with novel or enhanced therapeutic effects.
Table 2: Potential Chemical Modifications of this compound
| Modification Type | Target Site | Potential Effect | Reference |
| Hydroxylation | Flavonoid A or B ring | Enhanced antioxidant activity | mdpi.com |
| Methylation | Hydroxyl groups | Altered solubility and metabolism | mdpi.com |
| Acylation | Sugar hydroxyl groups | Increased lipophilicity | mdpi.com |
| Glycosylation | Aglycone hydroxyl groups | Modified bioavailability and targeting | mdpi.com |
Novel Derivatives and Their Preliminary Biological Evaluation (pre-clinical)
The development of multifunctional molecules that can simultaneously address several pathological targets is a growing trend in drug discovery, particularly for complex conditions like neurodegenerative diseases. nih.gov The derivatization of natural products like this compound is a promising strategy to create such multifunctional agents.
The evaluation of such novel derivatives would likely begin with in vitro assays to assess their biological activity. For example, their antioxidant capacity could be measured using assays such as the DPPH and ABTS radical scavenging assays. nih.gov Anti-inflammatory effects could be evaluated by measuring the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) activity in cell-based models. nih.govnih.gov
Furthermore, given the known antiproliferative activities of flavonoids from Rhamnus davurica, novel derivatives of this compound could be screened for their potential as anticancer agents against various cancer cell lines. mdpi.com The development of derivatives with improved activity and selectivity could lead to new therapeutic leads.
The design and synthesis of aminomethylindole derivatives have shown promise in creating multifunctional agents with both anti-inflammatory and neurotrophic properties. nih.gov A similar approach could be applied to this compound, potentially leading to novel compounds for the treatment of neurodegenerative diseases. nih.gov The preliminary biological evaluation of such derivatives would be a critical step in validating their therapeutic potential and guiding further development.
Ethnobotanical Context and Traditional Uses Academic Perspective
Historical Context of Rhamnus Species in Traditional Medicine Systems
The genus Rhamnus, belonging to the Rhamnaceae family, encompasses approximately 137 species of shrubs and small trees distributed across East Asia, North and South America, and the subtropical regions of Africa. dergipark.org.trresearchgate.netdergipark.org.tr These plants, commonly known as buckthorns, have a long and storied history of use in various traditional medicine systems worldwide. dergipark.org.trresearchgate.netdergipark.org.trekb.eg The name Rhamnus itself is derived from Greek and Latin, meaning "a kind of prickly plant" or "buckthorn or Christ's thorn". dergipark.org.tr
From an ethnopharmacological perspective, the widespread and enduring use of Rhamnus species serves as a valuable guide for scientific inquiry into their bioactive constituents. Traditional medicine has long recognized the therapeutic potential of these plants for a wide array of ailments. dergipark.org.trresearchgate.netdergipark.org.tr For instance, species within this genus have been traditionally employed to treat conditions such as cancer, wounds, jaundice, hepatitis, gonorrhea, malaria, stomach ache, snake bites, and diarrhea. dergipark.org.trresearchgate.netdergipark.org.tr They are also well-known for their laxative and antihypertensive properties. dergipark.org.trresearchgate.netdergipark.org.tr
One of the most well-documented traditional uses of Rhamnus species is as a purgative. Rhamnus cathartica, or the common buckthorn, was known to the Anglo-Saxons for its medicinal properties even before the Norman conquest. medicinetraditions.comutoronto.ca Thirteenth-century Welsh physicians prescribed a syrup made from the berries to alleviate constipation. medicinetraditions.comutoronto.ca Similarly, in the 18th and 19th centuries, the American Dispensatory noted the potent cathartic effect of the ripe berries, recommending their use in syrup form. utoronto.ca However, the powerful effects of the berries, which could lead to excessive dehydration, eventually led to the discontinuation of its widespread medicinal use in humans. utoronto.ca
In the Mediterranean basin, Rhamnus alaternus has been extensively used in traditional medicine, particularly in North African countries like Algeria, Tunisia, and Morocco. mdpi.comencyclopedia.pub It has been empirically used as a laxative, purgative, diuretic, antihypertensive, and depurative. mdpi.com Decoctions of the aerial parts, such as the bark, are used to address dermatological and hepatic diseases. mdpi.com The plant is also traditionally used for treating diabetes, goiter problems, and for its gastric and digestive effects. mdpi.comencyclopedia.pub
Rhamnus prinoides, known as "Gesho" in Ethiopia, is another significant species in traditional medicine. cabidigitallibrary.org A decoction of its leaves is used to treat a variety of ailments including back pain, malaria, pneumonia, sexually transmitted diseases, skin infections, and wounds. cabidigitallibrary.org It is also used as a blood purifier and for water-borne diseases. cabidigitallibrary.org In South Africa, the Zulu people use a root decoction to cleanse the blood, while the Sotho use it to treat pneumonia. cabidigitallibrary.org
The ethnobotanical record highlights that different parts of the Rhamnus plants—including the leaves, bark, roots, and berries—were utilized, often prepared as decoctions, infusions, or syrups. dergipark.org.trmedicinetraditions.commdpi.comcabidigitallibrary.org This rich history of traditional use has prompted modern scientific investigation into the phytochemicals responsible for these observed therapeutic effects, leading to the isolation of compounds like anthraquinones and flavonoids, including Rhamnazin (B190346) 3-isorhamninoside. dergipark.org.trresearchgate.netdergipark.org.tr
Correlation between Traditional Uses and Documented Bioactivities of Rhamnazin 3-Isorhamninoside and its Botanical Sources
The traditional medicinal applications of Rhamnus species show a strong correlation with the scientifically documented bioactivities of their extracts and isolated compounds, including the flavonoid this compound. This connection underscores the value of ethnopharmacology in guiding modern drug discovery. The primary chemical constituents responsible for the therapeutic effects of Rhamnus species are anthraquinones and flavonoids. dergipark.org.trresearchgate.netdergipark.org.tr
The most prominent traditional use of many Rhamnus species is as a laxative or purgative. dergipark.org.trresearchgate.netdergipark.org.tr This effect is primarily attributed to the presence of anthraquinone (B42736) derivatives, such as emodin, which have a stimulant laxative effect. ekb.egwikipedia.org These compounds are found in the fruit, leaves, and bark of plants like Rhamnus cathartica. ekb.egwikipedia.org While this compound itself is a flavonoid and not directly responsible for the laxative action, its presence in these plants is part of a complex phytochemical mixture that has been traditionally utilized for gastrointestinal issues. medicinetraditions.commdpi.com
The traditional use of Rhamnus species for treating inflammatory conditions, wounds, and infections is supported by the documented anti-inflammatory, antioxidant, antibacterial, and antiviral properties of their extracts and constituent flavonoids. dergipark.org.trresearchgate.netdergipark.org.trekb.egekb.eg Rhamnazin, the aglycone of this compound, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. creative-proteomics.com These activities are largely due to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key factor in various chronic diseases. creative-proteomics.com
Extracts from Rhamnus species have shown significant antioxidant activity, which is a key mechanism underlying many of their therapeutic benefits. dergipark.org.trresearchgate.netdergipark.org.tr For instance, studies on Rhamnus prinoides have revealed strong antioxidant and anti-inflammatory activities, attributed to its high content of polyphenols and flavonoids. nih.govsemanticscholar.org The traditional use of Rhamnus alaternus for hepatic and dermatological disorders can be linked to the antioxidant and antigenotoxic activities of its flavonoid constituents. mdpi.comencyclopedia.pub Flavonoids isolated from R. alaternus have been shown to protect against DNA damage. dergipark.org.tr
Furthermore, the traditional application of Rhamnus species in treating diseases like malaria and cancer aligns with modern pharmacological findings. dergipark.org.trresearchgate.netdergipark.org.tr Extracts and isolated compounds from the genus have shown antimalarial, anticancer, and antiproliferative activities. dergipark.org.trresearchgate.netdergipark.org.tr For example, aqueous extracts from the root bark of Rhamnus prinoides have demonstrated significant antimalarial effects. semanticscholar.org The cytotoxic and antiproliferative activities of compounds from Rhamnus species provide a scientific basis for their traditional use in cancer treatment. dergipark.org.trresearchgate.netdergipark.org.tr
The following table summarizes the correlation between the traditional uses of various Rhamnus species and the documented bioactivities of their extracts and key compounds.
| Traditional Use | Rhamnus Species | Documented Bioactivities of Extracts/Compounds | Supporting Scientific Evidence |
| Laxative/Purgative | R. cathartica, R. alaternus | Stimulant laxative effect | Presence of anthraquinones like emodin. ekb.egwikipedia.org |
| Anti-inflammatory | R. prinoides, R. alaternus | Anti-inflammatory, antioxidant | High content of polyphenols and flavonoids. dergipark.org.trresearchgate.netdergipark.org.trnih.govsemanticscholar.org |
| Wound Healing | R. prinoides | Antioxidant, antibacterial | Presence of polyphenols. dergipark.org.trresearchgate.netdergipark.org.trcabidigitallibrary.org |
| Hepatoprotective | R. alaternus | Antioxidant, antigenotoxic | Flavonoids protect against DNA damage. dergipark.org.trmdpi.comencyclopedia.pub |
| Anticancer | General Rhamnus species | Anticancer, antiproliferative, cytotoxic | Bioactive compounds like prinoidin. dergipark.org.trresearchgate.netdergipark.org.tr |
| Antimalarial | R. prinoides | Anti-plasmodium activity | Aqueous extracts show significant effects. semanticscholar.org |
| Antibacterial/Antiviral | R. cathartica | Antibacterial, antiviral (Herpes virus) | Water extracts show inhibitory effects. ekb.eg |
Future Directions and Research Gaps in Rhamnazin 3 Isorhamninoside Studies
Untapped Biological Potentials in Disease Models (non-human)
While preliminary studies have hinted at the antioxidant and anti-inflammatory properties of related compounds from Rhamnus species, a vast landscape of potential applications for rhamnazin (B190346) 3-isorhamninoside in various non-human disease models remains uncharted. nih.gov Exploring these avenues could reveal novel therapeutic strategies for a range of conditions.
Future research should prioritize the investigation of rhamnazin 3-isorhamninoside in the following areas:
Metabolic Disorders: The rising prevalence of metabolic diseases necessitates the search for new therapeutic agents. www.gov.ukmdpi.com Given that flavonoids can influence metabolic pathways, evaluating the efficacy of this compound in animal models of obesity, diabetes, and non-alcoholic fatty liver disease is a critical next step. Studies could assess its impact on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity.
Neurodegenerative Diseases: The neuroprotective potential of flavonoids is an area of growing interest. Investigating the effects of this compound in models of Alzheimer's and Parkinson's disease could uncover its ability to mitigate oxidative stress, neuroinflammation, and protein aggregation, key pathological features of these conditions.
Inflammatory Conditions: While the anti-inflammatory potential of related compounds is known, the specific effects of this compound on chronic inflammatory diseases like inflammatory bowel disease and rheumatoid arthritis are yet to be determined. nih.govmdpi.com In vivo studies could elucidate its mechanisms of action on inflammatory signaling pathways.
Advanced Omics Approaches in Elucidating Comprehensive Mechanisms
To move beyond preliminary observations and gain a holistic understanding of how this compound exerts its biological effects, the application of advanced "omics" technologies is essential. These approaches can provide a comprehensive view of the molecular changes induced by the compound. nih.gov
Integrative multi-omics strategies will be key:
Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can identify the key signaling pathways and molecular targets it modulates.
Proteomics: Investigating alterations in the proteome will reveal changes in protein expression and post-translational modifications, offering deeper insights into the compound's mechanism of action.
Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with this compound can uncover its impact on metabolic pathways and identify key biomarkers of its activity.
By integrating data from these different omics levels, researchers can construct a comprehensive picture of the compound's cellular and physiological effects, paving the way for more targeted and effective therapeutic applications. nih.gov
Sustainable Sourcing and Biotechnological Production
The current reliance on extraction from plant sources for obtaining flavonoids like this compound presents challenges in terms of sustainability and yield. mdpi.comfrontiersin.org Developing alternative, sustainable production methods is crucial for ensuring a reliable supply for research and potential future applications.
Key areas for future research include:
Metabolic Engineering: Genetically modifying microorganisms such as E. coli or yeast to produce this compound offers a promising and environmentally friendly alternative to plant extraction. mdpi.comnih.gov This involves introducing and optimizing the biosynthetic pathways necessary for its production.
Enzymatic Synthesis: Utilizing enzymes, such as glycosyltransferases, in in vitro systems can facilitate the specific and efficient synthesis of flavonoid glycosides. researchgate.netsci-hub.se This approach allows for greater control over the final product and can be used to generate novel derivatives with enhanced properties.
Plant Cell Culture: Cultivating plant cells in bioreactors provides a controlled environment for the production of secondary metabolites, offering a more sustainable and consistent supply compared to harvesting wild or cultivated plants.
Table 1: Potential Research Areas for this compound in Non-Human Disease Models
| Disease Model | Potential Therapeutic Target | Key Parameters to Investigate |
|---|---|---|
| Metabolic Syndrome | Insulin resistance, dyslipidemia, hepatic steatosis | Blood glucose, insulin levels, lipid profiles, liver enzyme levels, histological analysis of liver tissue |
| Neurodegenerative Disease | Oxidative stress, neuroinflammation, amyloid-beta plaque formation | Cognitive function tests, analysis of brain tissue for markers of oxidative stress and inflammation, quantification of protein aggregates |
| Chronic Inflammatory Disease | Pro-inflammatory cytokine production, immune cell infiltration | Measurement of inflammatory markers (e.g., TNF-α, IL-6), histological assessment of inflamed tissues, evaluation of disease activity scores |
| Cancer | Cell proliferation, apoptosis, angiogenesis | Tumor growth and metastasis in xenograft models, analysis of cell cycle regulators and apoptotic pathways, assessment of blood vessel formation |
Development of this compound as a Research Tool or Pre-clinical Lead Compound
Beyond its direct therapeutic potential, this compound can serve as a valuable research tool and a starting point for the development of new drugs. The process of taking a bioactive molecule from initial discovery to a marketable drug is a long and complex journey. journaljamps.com
Future efforts should focus on:
Lead Optimization: The initial "hit" or "lead" compound discovered through screening often requires chemical modification to improve its potency, selectivity, and pharmacokinetic properties. jetir.org Medicinal chemists can synthesize analogues of this compound to enhance its drug-like characteristics.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues will help to identify the key chemical features responsible for its effects. This knowledge is crucial for designing more potent and selective compounds.
Target Identification and Validation: A critical step in drug development is identifying the specific molecular target(s) with which a compound interacts to produce its biological effect. Utilizing techniques such as affinity chromatography and computational modeling can help to pinpoint the direct binding partners of this compound.
By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound, not only as a potential therapeutic agent but also as a valuable chemical probe to explore complex biological processes and as a scaffold for the development of novel medicines.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of Rhamnazin 3-isorhamninoside?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) for elucidating the glycosylation pattern and methoxy groups. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while HPLC-DAD or UPLC-PDA validates purity (≥95%) .
- Critical Note : Compare spectral data with literature values from Rhamnus species extracts to confirm identity, as minor structural variations (e.g., rhamninoside vs. robinoside) significantly alter bioactivity .
Q. How can researchers isolate this compound from plant matrices like Rhamnus disperma?
- Protocol :
Extraction : Use aqueous ethanol (70% v/v) to maximize flavonoid solubility .
Fractionation : Employ column chromatography with polyamide or Sephadex LH-20, followed by preparative HPLC using a C18 column and gradient elution (methanol:water:acetic acid) .
Validation : Confirm purity via TLC (silica gel GF254, visualized under UV 366 nm) and quantify using qNMR .
Q. What in vitro assays are commonly used to assess the antioxidant activity of this compound?
- Standard Assays :
- DPPH and ABTS radical scavenging assays (IC₅₀ comparison with ascorbic acid).
- Ferric reducing antioxidant power (FRAP) and superoxide dismutase (SOD) activity measurements.
Advanced Research Questions
Q. How can contradictory findings on the apoptogenic activity of this compound in leukemia vs. solid tumor models be resolved?
- Experimental Design :
- Cell Line Panel : Test across diverse models (e.g., Jurkat leukemia, MCF-7 breast cancer, A549 lung cancer) under standardized conditions (dose range: 10–100 µM; exposure time: 24–72 hrs).
- Mechanistic Profiling : Use flow cytometry (Annexin V/PI staining) and Western blotting for caspase-9/-3, Bcl-2, and Bax to confirm mitochondrial pathway involvement .
Q. What strategies mitigate poor aqueous solubility of this compound in pharmacokinetic studies?
- Approaches :
- Nanoformulation : Use liposomes or PLGA nanoparticles to enhance bioavailability .
- Prodrug Synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) at the glycosidic hydroxyl group.
- Validation : Monitor solubility via shake-flask method and in vivo absorption using LC-MS/MS in rodent plasma .
Q. How can researchers design studies to evaluate synergistic effects between this compound and chemotherapeutics like etoposide?
- Protocol :
Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in Jurkat cells.
Suboptimal Dosing : Test this compound (10 µM) with etoposide (1–5 µM) to mimic clinical low-dose regimens .
Mechanistic Cross-Talk : Assess topoisomerase II inhibition and DNA damage response (γ-H2AX foci) to identify overlapping pathways .
Q. What in vivo models are appropriate for studying this compound’s anti-inflammatory effects in acute lung injury (ALI)?
- Model Selection :
- LPS-Induced ALI in Mice : Intraperitoneal LPS (5 mg/kg) followed by this compound (20–50 mg/kg, oral) .
- Outcome Metrics : Measure bronchoalveolar lavage fluid (BALF) cytokines (IL-6, TNF-α), myeloperoxidase (MPO) activity, and lung histopathology .
Methodological Best Practices
- Reproducibility : Document synthesis and isolation steps in supplementary materials, including solvent ratios, column dimensions, and retention times .
- Data Contradictions : Perform stability studies (pH, temperature) to rule out compound degradation as a source of variability .
- Ethical Compliance : For in vivo work, obtain ethics approval (e.g., IACUC) and include ARRIVE guidelines in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
